Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate is a chemical compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate typically involves the reaction of thiazolidine-2,4-dione with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antidiabetic effects.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to be associated with the inhibition of glucose transport in fungal cells. This disrupts the energy metabolism of the fungi, leading to their death . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar structural features.
Pioglitazone: A thiazolidinedione used as an antidiabetic drug.
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Uniqueness
Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the tert-butyl group can also affect its solubility and stability, making it distinct from other thiazolidine derivatives .
Properties
IUPAC Name |
tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUAQGWOPUHCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CSC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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